ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a thioxo group
Preparation Methods
The synthesis of ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves multiple steps, including the formation of the benzoxadiazocine ring and the introduction of the fluorophenyl, methoxy, and thioxo groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the methoxy and thioxo groups can modulate its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzoxadiazocine derivatives with different substituents. Compared to these compounds, ethyl 3-(3-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is unique due to its specific combination of fluorophenyl, methoxy, and thioxo groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21FN2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 10-(3-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C21H21FN2O4S/c1-4-27-19(25)16-17-14-9-6-10-15(26-3)18(14)28-21(16,2)24(20(29)23-17)13-8-5-7-12(22)11-13/h5-11,16-17H,4H2,1-3H3,(H,23,29) |
InChI Key |
DKUPGZVHLYJTCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(N(C(=S)N2)C4=CC(=CC=C4)F)C |
Origin of Product |
United States |
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